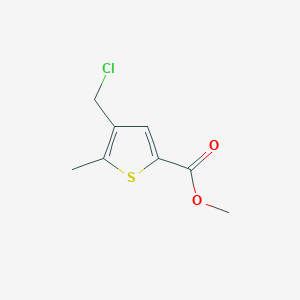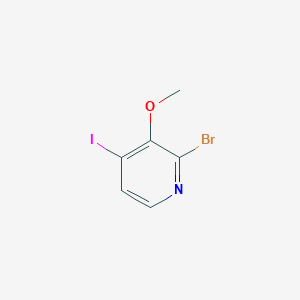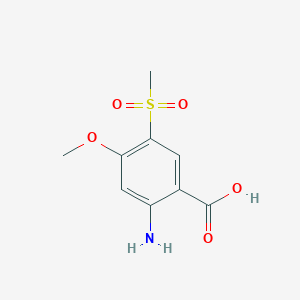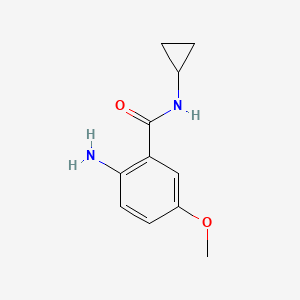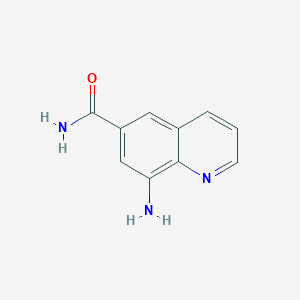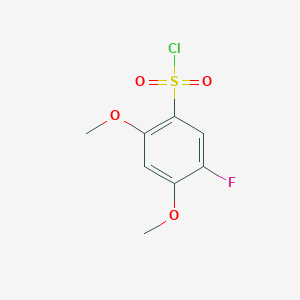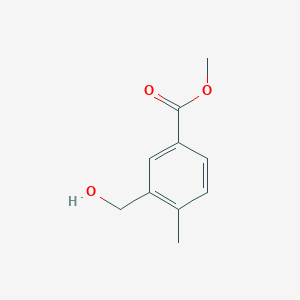
3-(羟甲基)-4-甲基苯甲酸甲酯
描述
Methyl 3-(hydroxymethyl)-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core substituted with a hydroxymethyl group at the third position and a methyl group at the fourth position
科学研究应用
Methyl 3-(hydroxymethyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving benzoate derivatives.
Industry: It is employed in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
Mode of Action
It is possible that this compound interacts with its targets through a process known as hydroxymethylation . In this process, the methyl group is modified by oxidation, which could potentially lead to changes in the target molecule .
Biochemical Pathways
It is possible that this compound could be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methyl 3-(hydroxymethyl)-4-methylbenzoate is currently unknown .
Action Environment
The action, efficacy, and stability of Methyl 3-(hydroxymethyl)-4-methylbenzoate can be influenced by various environmental factors. Specific details about how these factors influence the action of methyl 3-(hydroxymethyl)-4-methylbenzoate are currently unknown .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(hydroxymethyl)-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(hydroxymethyl)-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 3-(hydroxymethyl)-4-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: Methyl 3-(hydroxymethyl)-4-methylbenzoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens or nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(formyl)-4-methylbenzoic acid.
Reduction: 3-(hydroxymethyl)-4-methylbenzyl alcohol.
Substitution: 3-(hydroxymethyl)-4-methylbromobenzene.
相似化合物的比较
Methyl 3,5-bis(hydroxymethyl)benzoate: This compound has two hydroxymethyl groups at the third and fifth positions, making it more reactive in certain chemical reactions.
Methyl 4-methylbenzoate: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(hydroxymethyl)benzoate: Similar structure but without the additional methyl group at the fourth position.
Uniqueness: Methyl 3-(hydroxymethyl)-4-methylbenzoate is unique due to the presence of both a hydroxymethyl and a methyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
属性
IUPAC Name |
methyl 3-(hydroxymethyl)-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMKKOCKOHLUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1523822.png)
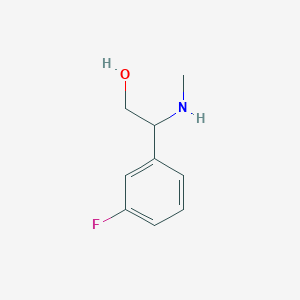
![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)

![Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B1523827.png)

![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)
